![molecular formula C15H12BrN3O2 B13861311 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole is a complex organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 3-position, a nitro group at the 4-position, and a 6-methylpyridin-2-ylmethyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole typically involves multi-step organic reactions. One common method starts with the bromination of 6-methylpyridine to form 2-bromo-6-methylpyridine . This intermediate is then subjected to a series of reactions, including nitration and indole formation, to yield the final compound. The reaction conditions often involve the use of strong acids, bases, and organic solvents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the bromine position.
Applications De Recherche Scientifique
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methylpyridine: A precursor in the synthesis of the target compound.
6-Bromo-2-methylpyridine: Another brominated pyridine derivative with similar reactivity.
Quinolinyl-pyrazoles: Compounds with similar structural features and biological activities.
Uniqueness
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a bromine atom, nitro group, and pyridinylmethyl substituent makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H12BrN3O2 |
|---|---|
Poids moléculaire |
346.18 g/mol |
Nom IUPAC |
3-bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole |
InChI |
InChI=1S/C15H12BrN3O2/c1-10-4-2-5-11(17-10)8-18-9-12(16)15-13(18)6-3-7-14(15)19(20)21/h2-7,9H,8H2,1H3 |
Clé InChI |
OFYKSQXYGOAQBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)CN2C=C(C3=C2C=CC=C3[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


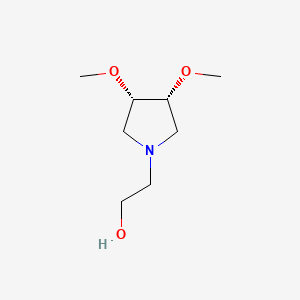
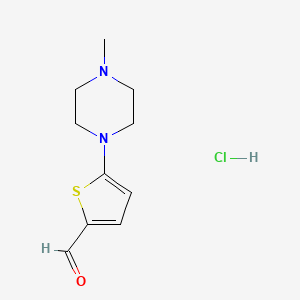

![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)


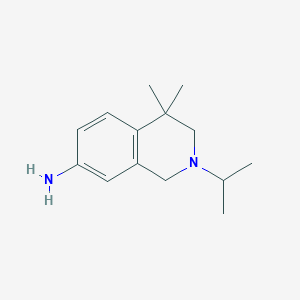
![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)
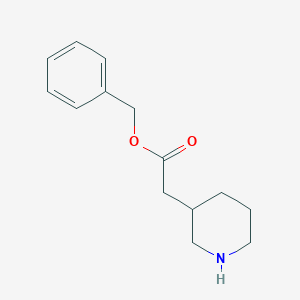
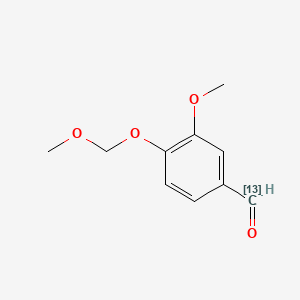
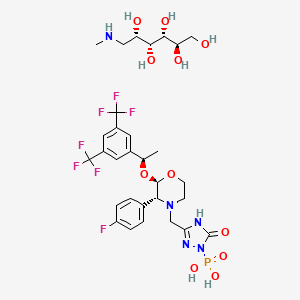
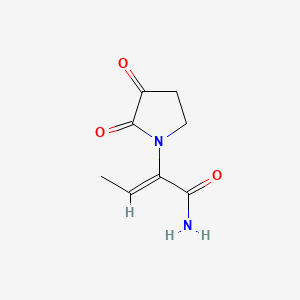
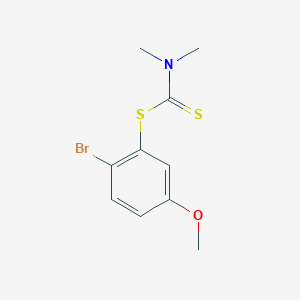
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)
